2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one
Description
Structure and Key Features
2-Methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is a bicyclic compound featuring a partially hydrogenated indole scaffold. Its structure includes a ketone group at the 4-position, a methyl substituent at the 2-position, and a 3-(trifluoromethyl)phenyl group attached to the nitrogen atom (). The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.
Synthesis
The synthesis of tetrahydroindol-4-ones typically involves multicomponent reactions or cyclization strategies. For example, Khalafy et al. (2014) reported a one-pot, three-component reaction in water to synthesize 3-hydroxy-6,7-dihydroindol-4-ones, which could be adapted for derivatives like this compound via functional group modifications . Montalban et al. (2012) demonstrated the formation of N-substituted tetrahydroindoles under controlled conditions, providing a mechanistic framework for optimizing yields .
Properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-10-8-13-14(6-3-7-15(13)21)20(10)12-5-2-4-11(9-12)16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKHAWKRXWNILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It’s known that the trifluoromethyl group can improve drug potency .
Biochemical Analysis
Cellular Effects
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of approximately 387.1°C at 760 mmHg.
Dosage Effects in Animal Models
The effects of 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one at different dosages in animal models are not well studied. Indole derivatives have been shown to have various biological activities in animal models.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways.
Biological Activity
The compound 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is a member of the tetrahydroindole family, characterized by its unique molecular structure that includes a trifluoromethyl group. This structural feature enhances its lipophilicity and may significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula: C15H14F3N
- Molecular Weight: 293.28 g/mol
- Structural Features:
- Tetrahydroindole framework
- Trifluoromethyl substitution on the phenyl ring
Synthetic Pathways
The synthesis of 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various methods, including:
- Cyclization Reactions: Utilizing indole derivatives and trifluoromethylated phenyl precursors.
- Functionalization Techniques: Modifying existing tetrahydroindole structures to introduce trifluoromethyl groups.
These synthetic routes are crucial for generating analogs that may exhibit improved pharmacological properties.
Pharmacological Properties
Research indicates that 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one possesses several biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
- Neuroprotective Properties: There is emerging evidence that it may provide neuroprotective effects by modulating neurotransmitter systems.
Interaction Studies
Interaction studies are critical for understanding how this compound interacts with biological targets. These typically involve:
- Binding Affinity Assays: Evaluating how well the compound binds to target proteins.
- Cell Viability Tests: Assessing the effect of the compound on various cell lines to determine cytotoxicity and therapeutic index.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Studies: A study demonstrated that derivatives of tetrahydroindole compounds exhibit significant anticancer properties against various cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, indicating higher potency ( ).
- Inflammation Models: In vivo studies using carrageenan-induced paw edema models showed that compounds structurally related to 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one significantly reduced inflammation markers ( ).
- Neuroprotection: Research indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders ( ).
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
The 6,6-dimethyl substituent in the fluorophenyl derivative () introduces steric hindrance, which may reduce ring flexibility and alter binding interactions in biological systems .
Synthetic Accessibility
- The fluorophenyl-dimethyl derivative (CAS 96757-23-2) achieves an 88% yield via optimized cyclocondensation, suggesting that steric and electronic factors in the phenyl group favor high efficiency .
- In contrast, the target compound’s synthesis lacks explicit yield data, though Montalban’s methodology () implies scalability through controlled N-substitution .
Physicochemical Properties
- The 3-butyl analog (CAS 7273-13-4) has a lower molecular weight (205.30 g/mol) and higher hydrophobicity due to the alkyl chain, contrasting with the polar ketone and CF₃ groups in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
